1-Iodo-4-(phénylsulfonyl)benzène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

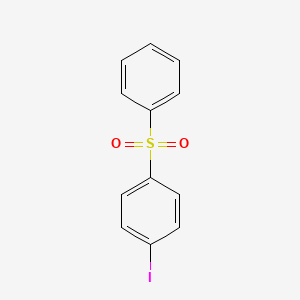

1-Iodo-4-(phenylsulfonyl)benzene is a chemical compound with the molecular formula C12H9IO2S. It appears as a white to off-white crystalline powder and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Molecules

1-Iodo-4-(phenylsulfonyl)benzene is primarily used as a building block in organic chemistry. It participates in several key reactions, including:

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse organic compounds.

- Coupling Reactions : It is commonly involved in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. This application is significant in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Study of Biological Systems

The compound is also employed in biological research to develop biologically active molecules. Its structural features enable interactions with various biological targets, making it a candidate for drug development.

Pharmaceutical Intermediate

As an intermediate in pharmaceutical synthesis, 1-Iodo-4-(phenylsulfonyl)benzene contributes to the creation of potential drug candidates. Its ability to form complex structures is valuable in medicinal chemistry.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized to produce specialty chemicals with specific properties. Its reactivity and functional groups make it suitable for creating materials used in various applications, including electronics and materials science.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of using 1-Iodo-4-(phenylsulfonyl)benzene in Suzuki-Miyaura coupling reactions. The reaction yielded high purity biaryl compounds with significant yields, showcasing its utility as a coupling partner.

Case Study 2: Drug Development

Research involving this compound has led to the identification of new drug candidates targeting specific biological pathways. The compound's ability to modify indole structures has been particularly noted for its potential therapeutic effects against certain cancers.

Case Study 3: Material Science Applications

In material science, the compound has been explored for its role in producing specialty polymers with enhanced properties. Its unique electronic characteristics contribute to developing materials with specific conductivity and thermal properties.

Mécanisme D'action

Target of Action

1-Iodo-4-(phenylsulfonyl)benzene, also known as IPSB, is a compound that primarily targets the indole ring system . This system is prevalent in biochemical systems and medicinal chemistry, being a part of drugs and biologically active molecules .

Mode of Action

The mode of action of IPSB involves metalation reactions, with the most common mode being lithiation . Other metals that have been used include magnesium, zinc, tin, and boron . The compound interacts with its targets through direct proton abstraction, directed ortho metalation (DOM), or halogen–metal exchange . These interactions result in the conversion of simple indole starting materials into complex indole products .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of complex indoles, including indole natural products . The compound contributes to the development of metalation reactions, which are extremely useful for this conversion .

Result of Action

The result of the action of 1-Iodo-4-(phenylsulfonyl)benzene is the formation of complex indole products from simple indole starting materials . This is achieved through the metalation reactions that the compound is involved in .

Action Environment

The action of 1-Iodo-4-(phenylsulfonyl)benzene can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the compound has been used in reactions that were carried out at specific temperatures, such as 0 - 5℃ . Additionally, the presence of other compounds, such as sulfuric acid, sodium nitrite, and potassium iodide, can also influence the compound’s action .

Méthodes De Préparation

The synthesis of 1-Iodo-4-(phenylsulfonyl)benzene typically involves the iodination of 4-(phenylsulfonyl)benzene. One common method is the reaction of 4-(phenylsulfonyl)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization .

Analyse Des Réactions Chimiques

1-Iodo-4-(phenylsulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-Iodo-4-(phenylsulfonyl)benzene can be compared with other similar compounds such as:

- 4-Iodo-1-(phenylsulfonyl)benzene

- 1-Iodo-4-(methylsulfonyl)benzene

- 1-Iodo-4-(phenylthio)benzene

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the phenylsulfonyl group in 1-Iodo-4-(phenylsulfonyl)benzene makes it particularly useful in certain synthetic and research contexts due to its unique electronic and steric properties .

Activité Biologique

1-Iodo-4-(phenylsulfonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its structure features a sulfonyl group, which is known to enhance the reactivity and biological profile of compounds. This article delves into the biological activity of 1-Iodo-4-(phenylsulfonyl)benzene, supported by various research findings, case studies, and data tables.

Molecular Formula: C12H10I O2S

Molecular Weight: 304.18 g/mol

IUPAC Name: 1-iodo-4-(phenylsulfonyl)benzene

| Property | Value |

|---|---|

| Molecular Formula | C12H10I O2S |

| Molecular Weight | 304.18 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Enzyme Inhibition

Research indicates that 1-Iodo-4-(phenylsulfonyl)benzene acts as an inhibitor of specific enzymes. For example, it has been shown to bind effectively to the active sites of certain enzymes, thereby inhibiting their activity through competitive inhibition mechanisms. This characteristic is particularly valuable in drug development for conditions where enzyme regulation is crucial.

Case Studies

- Study on Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit sulfonamide-resistant enzymes, which are often implicated in bacterial resistance . The results demonstrated a significant decrease in enzyme activity in the presence of 1-Iodo-4-(phenylsulfonyl)benzene.

- Photophysical Properties : Another investigation focused on the photophysical properties of related compounds, revealing that similar structures exhibit enhanced fluorescence and can be utilized in photodynamic therapy . Although this study did not directly test 1-Iodo-4-(phenylsulfonyl)benzene, it suggests potential applications in therapeutic contexts.

The mechanism by which 1-Iodo-4-(phenylsulfonyl)benzene inhibits enzyme activity involves binding to the enzyme's active site. This binding can block substrate access, effectively reducing the rate of catalysis. The sulfonyl group contributes to this interaction by forming stable interactions with amino acid residues in the enzyme .

Toxicological Profile

According to data from the US EPA, preliminary toxicity assessments indicate that while there are concerns regarding human health effects, detailed toxicological studies are still necessary to fully understand its safety profile .

Table 2: Biological Activity Summary

Research Applications

1-Iodo-4-(phenylsulfonyl)benzene serves as a versatile building block in organic synthesis. Its application extends beyond enzyme inhibition; it is also investigated for developing new therapeutic agents targeting various biological pathways. The compound's ability to modify biological responses makes it a candidate for further exploration in pharmacological studies.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAYTJRLFFTZNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.